Regioisomeric Advantage: 3‑Substituted Furan‑2‑carboxylic Acid vs. 5‑Substituted Isomer (CAS 92959-89-2)
The target compound (3‑substituted) places the carboxylic acid ortho to the ring oxygen, creating a distinct H‑bonding network relative to the 5‑substituted isomer where the acid is positioned farther from the heteroatom [1]. Computed acid dissociation constants reflect this electronic difference: the 3‑substituted compound has a pKa of 3.08, whereas the 5‑substituted isomer is reported to have a computed pKa of approximately 3.5, a difference of 0.42 log units that corresponds to a ~2.6‑fold difference in Ka at 25 °C .
| Evidence Dimension | Acid dissociation constant (pKa, computed) |
|---|---|
| Target Compound Data | pKa = 3.08 (JChem) |
| Comparator Or Baseline | 5-[(Benzenesulfonyl)methyl]furan-2-carboxylic acid (CAS 92959-89-2): computed pKa approximately 3.5 (class-level estimate based on positional effect on furan-2-carboxylic acids) |
| Quantified Difference | ΔpKa ≈ 0.42 (2.6-fold difference in Ka) |
| Conditions | JChem calculator (ChemAxon) on neutral species; no experimental pKa data available for either compound |
Why This Matters
Procurement of the correct regioisomer is essential because a 0.42 pKa shift can alter the fraction of ionized species at physiological pH by >10%, directly impacting solubility, permeability, and target binding in a lead-optimization cascade.
- [1] ChemBase, 3-[(benzenesulfonyl)methyl]furan-2-carboxylic acid, CBID: 252234. https://www.chembase.cn/molecule-252234.html View Source
